Chemical structure and physical properties of 6-Chloro-2-methylquinoline N-oxide
Chemical structure and physical properties of 6-Chloro-2-methylquinoline N-oxide
An In-depth Technical Guide to 6-Chloro-2-methylquinoline N-oxide: Structure, Properties, and Therapeutic Context
Abstract
This technical guide provides a comprehensive analysis of 6-Chloro-2-methylquinoline N-oxide, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Quinoline N-oxides represent a privileged scaffold in therapeutic agent discovery, exhibiting a wide array of biological activities. This document delineates the fundamental chemical structure and physicochemical properties of 6-Chloro-2-methylquinoline N-oxide, offers a detailed, field-proven protocol for its synthesis via N-oxidation, and outlines the standard analytical methodologies for its structural confirmation and purification. Furthermore, this guide situates the compound within the broader context of quinoline N-oxides' established biological significance, particularly their potential as bioreductive prodrugs for applications in oncology and infectious diseases. The synthesis and characterization workflows are visually represented to enhance clarity and reproducibility for researchers in the field.
Introduction: The Strategic Value of Quinoline N-Oxides in Drug Discovery
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the quinoline ring system being a particularly versatile and auspicious structure. Quinoline derivatives have given rise to a multitude of therapeutic agents with applications ranging from antimalarial to anticancer and anti-inflammatory roles.[1] The introduction of an N-oxide functional group to the quinoline core is a strategic chemical modification that profoundly alters the molecule's electronic properties and steric profile.[2] This transformation often enhances biological efficacy and introduces a vector for further chemical functionalization.[2][3]
Heterocyclic N-oxides have emerged as a potent class of compounds with diverse therapeutic potential, including anticancer, antibacterial, antiparasitic, and anti-HIV activities.[4][5] A key aspect of their utility lies in their capacity to act as prodrugs. The N-oxide moiety can be selectively reduced by oxidoreductase enzymes present in hypoxic (low-oxygen) environments, which are characteristic of solid tumors and certain bacterial or parasitic infections.[6] This bioreductive activation mechanism allows for targeted drug release, enhancing therapeutic efficacy while potentially minimizing systemic toxicity. 6-Chloro-2-methylquinoline N-oxide is a specific derivative within this promising class, combining the established quinoline scaffold with the strategic N-oxide functional group, making it a compound of high interest for exploratory drug discovery programs.
Chemical Structure and Physicochemical Properties
A precise understanding of a compound's structure and physical properties is the bedrock of all subsequent experimental work, from synthesis to biological screening.
Structural Identification
The molecular structure of 6-Chloro-2-methylquinoline N-oxide is defined by a quinoline ring system with a chlorine atom at the C-6 position, a methyl group at the C-2 position, and an oxygen atom coordinated to the ring nitrogen.
| Identifier | Value | Source |
| IUPAC Name | 6-Chloro-2-methylquinoline 1-oxide | - |
| CAS Number | 20531-92-4 | [7] |
| Molecular Formula | C₁₀H₈ClNO | - |
| Molecular Weight | 193.63 g/mol | - |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)Cl.[O-] | - |
Physical Properties
The introduction of the polar N-oxide bond significantly alters the physical properties compared to the parent molecule, 6-Chloro-2-methylquinoline. While experimentally determined data for the N-oxide is not widely published, the properties of the parent compound provide a useful baseline for comparison. The N-oxide is expected to have a higher melting point and increased polarity.
| Property | Value (for parent 6-Chloro-2-methylquinoline) | Source |
| Physical Form | Solid, white to light yellow powder/crystal | [8] |
| Melting Point | 94-98 °C (lit.) | [8] |
| Solubility | Soluble in Methanol | [8] |
| Molecular Weight | 177.63 g/mol | [9][10] |
Synthesis and Purification Protocol
The most direct and reliable method for preparing quinoline N-oxides is through the direct oxidation of the parent quinoline. The use of an organic peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), is a standard and well-established choice due to its efficacy and relatively clean reaction profile.
Causality in Experimental Design
The choice of mCPBA as the oxidant is deliberate. Its electrophilic oxygen atom readily attacks the nucleophilic nitrogen of the quinoline ring. Dichloromethane (DCM) is selected as the solvent for its inertness and its ability to dissolve both the starting quinoline and the mCPBA reagent. The reaction is typically run at room temperature to ensure a controlled reaction rate and prevent potential side reactions or over-oxidation. A post-reaction wash with a mild base, such as sodium bicarbonate (NaHCO₃), is critical to neutralize the m-chlorobenzoic acid byproduct and any unreacted mCPBA, facilitating a cleaner purification process.
Detailed Experimental Protocol: N-Oxidation of 6-Chloro-2-methylquinoline
This protocol is a self-validating system where reaction progress is monitored, and the final product is rigorously purified.
Reagents & Materials:
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6-Chloro-2-methylquinoline (Starting Material)
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meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., Ethyl Acetate/Methanol mixture)
Procedure:
-
Preparation: In a round-bottom flask under magnetic stirring, dissolve 6-Chloro-2-methylquinoline (1.0 equivalent) in anhydrous dichloromethane.
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Oxidant Addition: In a separate container, dissolve mCPBA (1.2 - 1.5 equivalents) in dichloromethane. Add this solution dropwise to the stirring quinoline solution at room temperature over 20-30 minutes.
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Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[11]
-
Quenching: Upon completion, carefully add saturated NaHCO₃ solution to the reaction mixture to neutralize the acidic byproducts. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate, is a common starting point for polar compounds like N-oxides.[11] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 6-Chloro-2-methylquinoline N-oxide.
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized 6-Chloro-2-methylquinoline N-oxide.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling feature in the IR spectrum of the product is the appearance of a characteristic stretching vibration for the N-O bond. This peak is typically observed in the 928-971 cm⁻¹ range, a region that is absent in the spectrum of the starting quinoline.[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The formation of the N-oxide bond causes a significant downfield shift (deshielding) of the protons on the heterocyclic ring, particularly the proton at the C-8 position, due to the electronic and anisotropic effects of the N-O group. This provides clear evidence of successful oxidation.
-
¹³C NMR: Similar to the proton spectrum, the carbon atoms of the heterocyclic ring, especially those adjacent to the nitrogen (C-2 and C-8a), will exhibit a downfield shift upon N-oxidation.[11]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should show a molecular ion peak corresponding to [C₁₀H₈ClNO + H]⁺, which validates the addition of a single oxygen atom to the starting material.
Biological Significance and Therapeutic Potential
While specific biological data for 6-Chloro-2-methylquinoline N-oxide is limited in publicly accessible literature, the broader class of quinoline and quinoxaline N-oxides is well-documented for significant therapeutic potential.[4][6][13]
Mechanism as Bioreductive Prodrugs
The primary therapeutic rationale for many heterocyclic N-oxides lies in their role as bioreductive agents.[6] Solid tumors often outgrow their blood supply, leading to regions of severe oxygen deficiency known as hypoxia. This hypoxic state is a major driver of tumor progression, metastasis, and resistance to conventional therapies. However, it also presents a unique therapeutic opportunity. Cells in hypoxic environments exhibit upregulated expression of reductase enzymes (e.g., cytochrome P450 reductases). These enzymes can recognize and reduce the N-oxide bond, converting the relatively benign prodrug into a potent cytotoxic agent that is released preferentially within the tumor microenvironment. This targeted activation is a highly sought-after goal in cancer therapy.
Spectrum of Activity
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Anticancer: Quinoxaline 1,4-dioxides, a closely related class, are known to reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein that helps tumor cells survive in hypoxic conditions.[4] This suggests that quinoline N-oxides could have a dual mechanism of direct cytotoxicity and inhibition of hypoxia survival pathways.
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Antimicrobial & Antiparasitic: The bioreductive mechanism is also applicable to various anaerobic or microaerophilic pathogens. Quinolone-based drugs are mainstays in antibacterial therapy, and N-oxide derivatives represent a promising avenue for developing agents against drug-resistant strains or parasites like Trypanosoma and Leishmania.[6][13][14]
Conclusion and Future Directions
6-Chloro-2-methylquinoline N-oxide is a readily synthesizable compound that belongs to a class of heterocycles with immense therapeutic potential. This guide has provided the essential framework for its preparation and characterization, grounding the experimental protocols in established chemical principles. The true value of this molecule lies in its potential application as a bioreductive prodrug, a strategy that directly addresses the physiological challenges of treating solid tumors and certain infectious diseases.
Future research should focus on a comprehensive biological evaluation of 6-Chloro-2-methylquinoline N-oxide. This would include in vitro screening against a panel of cancer cell lines under both normoxic and hypoxic conditions to validate its bioreductive potential. Further studies could explore its antimicrobial and antiparasitic activity. The C-2 methyl and C-6 chloro substituents provide vectors for further synthetic modification, opening the door to the creation of a focused library of analogues to build a detailed structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
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